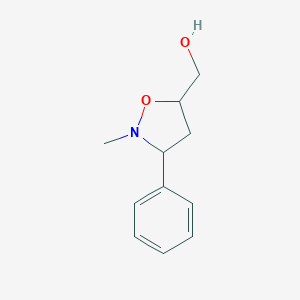![molecular formula C10H16N2S B096762 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine CAS No. 17386-15-1](/img/structure/B96762.png)
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine” is a compound with the molecular formula C10H16N2S . It has a molecular weight of 196.31 g/mol . The IUPAC name for this compound is 2-methyl-4-(piperidin-1-ylmethyl)-1,3-thiazole .
Molecular Structure Analysis
The compound has a five-membered thiazole ring attached to a piperidine ring via a methylene bridge . The thiazole ring contains a sulfur and a nitrogen atom . The structure is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.31 g/mol and a complexity of 157 . It has a topological polar surface area of 44.4 Ų and a heavy atom count of 13 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 .Scientific Research Applications
Pharmaceutical and Biological Activities
Thiazole derivatives have been found to have various pharmaceutical and biological activities. They have been used in the development of drugs with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . For example, drugs like sulfazole (antimicrobial), ritonavir (antiretroviral), and abafungin (antifungal) all contain thiazole moieties .
Agrochemical Applications
Thiazole derivatives have been used in the development of various agrochemicals . Their unique chemical properties make them suitable for use in this field.
Industrial Applications
In the industrial sector, thiazole derivatives have been used in the development of photosensitizers and rubber vulcanization . Their unique chemical structure allows them to interact with light in a way that makes them useful in these applications.
Photographic Sensitizers
Thiazole derivatives have also been used as photographic sensitizers . They can absorb light and transfer that energy to other molecules, making them useful in the development of photographic materials.
Antioxidant Properties
Some thiazole derivatives have been found to have potent antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of various health conditions.
Antitumor and Cytotoxic Activities
Thiazole derivatives have been found to have antitumor and cytotoxic activities . This makes them potential candidates for the development of new cancer treatments.
Neuroprotective Properties
Thiazole derivatives have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory medications.
properties
IUPAC Name |
2-methyl-4-(piperidin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9-11-10(8-13-9)7-12-5-3-2-4-6-12/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNWJJGONMPIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407586 |
Source


|
| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine | |
CAS RN |
17386-15-1 |
Source


|
| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)







![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)
